(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C14H20BNO3 . It has a molecular weight of 261.13 .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BNO3/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(10-8-11)15(18)19/h7-10,13,18-19H,2-6H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The compound could potentially participate in Suzuki-Miyaura coupling reactions . This process involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
1. Role in Optoelectronics
BODIPY-based materials, including derivatives like (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid, have been recognized as promising alternatives in the field of optoelectronics. These materials are gaining attention for their potential applications in sensors, organic thin-film transistors, and organic photovoltaics, particularly as active materials in OLED devices. The unique structural design and synthesis of BODIPY-based materials have led to significant advancements in this field, including the development of ‘metal-free’ infrared emitters (Squeo & Pasini, 2020).
2. Therapeutic Applications
Compounds with boron, such as (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid, have been studied for their impact on carbohydrate and lipid metabolism, body weight, and inflammatory processes. These properties make boron-containing compounds relevant for developing therapeutic tools aimed at metabolic disorders. Different boron-containing compounds exhibit distinct profiles affecting body weight, metabolism, and inflammatory markers, offering insights for potential therapeutic strategies (López-Cabrera et al., 2018).
3. Electrochemical Biosensors
The unique properties of boronic acids, including the ability to bind to Lewis bases and polyols, have facilitated the development of chemical sensors. Electrochemical biosensors based on compounds like (4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid are being studied for their potential to detect sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. These biosensors leverage the selective binding of boronic acid moieties and the electrochemical activity of compounds, which could offer alternatives to conventional ion-selective electrodes and contribute to the detection and monitoring of various biological markers (Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
[4-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(10-8-11)15(18)19/h7-10,13,18-19H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTPGROLNSBJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)C2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657065 | |
Record name | {4-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
913835-84-4 | |
Record name | B-[4-[(Cyclohexylmethylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[Cyclohexyl(methyl)carbamoyl]benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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